(R)-5-Bromo Naproxen is classified as an arylpropionic acid derivative. It is synthesized from naproxen, which is known for its effectiveness in treating pain, inflammation, and fever. The compound belongs to the broader category of non-steroidal anti-inflammatory drugs, characterized by their ability to inhibit cyclooxygenase enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain signaling.
The synthesis of (R)-5-Bromo Naproxen typically involves several key steps:
For instance, one method involves treating 2-bromo-6-hydroxynaphthalene with methylating agents to yield 2-bromo-6-methoxynaphthalene, which can then undergo further reactions to produce (R)-5-Bromo Naproxen with high yields and purity .
(R)-5-Bromo Naproxen has a complex molecular structure characterized by:
The structural representation includes a naphthalene ring substituted with a methoxy group at position 6 and a bromine atom at position 5, contributing to its unique pharmacological properties. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the structure and purity of the synthesized compound .
(R)-5-Bromo Naproxen participates in several chemical reactions, primarily due to its functional groups:
These reactions are crucial for developing derivatives that may exhibit improved therapeutic profiles or reduced side effects .
The mechanism of action for (R)-5-Bromo Naproxen aligns closely with that of traditional naproxen:
The physical and chemical properties of (R)-5-Bromo Naproxen include:
These properties are significant for formulation development and influence how the drug is administered and absorbed in biological systems .
(R)-5-Bromo Naproxen has several scientific applications:
The ongoing research into its derivatives highlights the potential for developing novel therapeutics that leverage its unique structural features while enhancing bioactivity or reducing adverse effects .
(R)-5-Bromo Naproxen (C₁₄H₁₃BrO₃; CID 13152115) is a chiral halogenated derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen. This compound features a bromine atom at the C5 position of the naphthalene ring and retains the propanoic acid moiety characteristic of classical NSAIDs [1] [6]. Its molecular weight is 309.16 g/mol, and it belongs to the family of bioactive naproxen analogues designed to modulate pharmacological properties through targeted structural modifications [6].
Naproxen ((S)-2-(6-methoxy-2-naphthyl)propanoic acid; C₁₄H₁₄O₃) possesses a chiral center at the alpha-carbon of the propanoic acid chain, leading to enantiomeric forms with distinct bioactivities. The (S)-enantiomer is therapeutically active as a cyclooxygenase (COX) inhibitor, while the (R)-enantiomer exhibits negligible anti-inflammatory effects but may engage alternative biological targets [5] [10]. (R)-5-Bromo Naproxen retains this chiral center, with the (R)-configuration confirmed by Cahn-Ingold-Prelog priority rules (Figure 1) [4]. The naphthalene scaffold provides a rigid hydrophobic platform for interactions with enzymatic binding pockets, as demonstrated in structural studies of naproxen complexes [7] [9].
Table 1: Stereochemical Properties of Naproxen and (R)-5-Bromo Naproxen
Property | Naproxen | (R)-5-Bromo Naproxen |
---|---|---|
Molecular Formula | C₁₄H₁₄O₃ | C₁₄H₁₃BrO₃ |
Molecular Weight (g/mol) | 230.26 | 309.16 |
Chiral Centers | 1 | 1 |
Specific Rotation ([α]D) | +66° (c=1, CHCl₃) | Not reported |
CAS Registry (Enantiomer) | 22204-53-1 | 27655-95-4 (racemic) |
Data compiled from [5] [6] [8]
Halogenation (fluorine, chlorine, bromine) is a strategic modification in NSAID development to enhance target affinity and metabolic stability. Bromine’s large atomic radius (185 pm) and polarizability create distinct electronic effects:
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7